molecular formula C10H9ClN2O2 B3227061 6-Chloro-4-azaindole-2-carboxylic acid ethyl ester CAS No. 1260386-97-7

6-Chloro-4-azaindole-2-carboxylic acid ethyl ester

Cat. No.: B3227061
CAS No.: 1260386-97-7
M. Wt: 224.64 g/mol
InChI Key: SKIVQYJOFLLWJR-UHFFFAOYSA-N
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Description

6-Chloro-4-azaindole-2-carboxylic acid ethyl ester is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a chlorine atom at the 6th position, an azaindole structure, and an ethyl ester group at the 2nd position of the carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-azaindole-2-carboxylic acid ethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a base such as triethylamine to facilitate the esterification process.

    Procedure: The 6-chloroindole is reacted with ethyl chloroformate in the presence of triethylamine, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-azaindole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

    Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) can be employed.

Major Products Formed

    Substitution: Products with different substituents at the 6th position.

    Hydrolysis: 6-Chloro-4-azaindole-2-carboxylic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.

Scientific Research Applications

6-Chloro-4-azaindole-2-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-azaindole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the indole ring.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroindole: Lacks the azaindole structure and the ethyl ester group.

    4-Azaindole-2-carboxylic acid ethyl ester: Lacks the chlorine atom at the 6th position.

    Indole-2-carboxylic acid ethyl ester: Lacks both the chlorine atom and the azaindole structure.

Uniqueness

6-Chloro-4-azaindole-2-carboxylic acid ethyl ester is unique due to the combination of the chlorine atom, azaindole structure, and ethyl ester group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-4-7-8(13-9)3-6(11)5-12-7/h3-5,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIVQYJOFLLWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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